Tetraisopropyl orthosilicate
Overview
Description
Tetraisopropyl orthosilicate, also known as tetraisopropoxysilane, is a chemical compound with the molecular formula C12H28O4Si. It is a colorless, clear liquid that is primarily used as a precursor to silicon dioxide (silica) and other silicon-based materials. This compound is known for its high reactivity and ability to form strong bonds with various organic and inorganic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraisopropyl orthosilicate can be synthesized through the reaction of silicon tetrachloride with isopropyl alcohol. The reaction typically occurs in the presence of a catalyst, such as copper(I) chloride, under controlled temperature and pressure conditions. The general reaction is as follows:
SiCl4+4C3H7OH→Si(OC3H7)4+4HCl
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in an autoclave at elevated temperatures (around 270°C) and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetraisopropyl orthosilicate undergoes various chemical reactions, including hydrolysis, condensation, and polymerization.
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Hydrolysis: When exposed to moisture, this compound hydrolyzes to form silicon dioxide and isopropyl alcohol.
Si(OC3H7)4+4H2O→SiO2+4C3H7OH
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Condensation: The hydrolysis product, silicon dioxide, can further undergo condensation reactions to form larger silica networks.
Common Reagents and Conditions: Common reagents used in reactions with this compound include water (for hydrolysis), acids or bases (to catalyze hydrolysis and condensation), and organic solvents (to control reaction rates and solubility).
Major Products: The primary product of hydrolysis is silicon dioxide (silica), which is widely used in various industrial applications .
Scientific Research Applications
Tetraisopropyl orthosilicate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of silicon-based materials, such as silica gel and silicon dioxide. It is also employed in the sol-gel process to produce advanced ceramics and coatings.
Biology: In biological research, this compound is used to create biocompatible silica-based materials for drug delivery systems and tissue engineering.
Medicine: It is utilized in the development of medical implants and devices due to its biocompatibility and ability to form stable, inert coatings.
Industry: this compound is used as a binder in refractory fillers and pigments, as well as a crosslinking agent in silicone sealants and adhesives
Mechanism of Action
The mechanism of action of tetraisopropyl orthosilicate primarily involves its hydrolysis and condensation reactions. Upon exposure to moisture, it hydrolyzes to form silicon dioxide and isopropyl alcohol. The silicon dioxide can then undergo further condensation to form larger silica networks. These reactions are crucial for its applications in creating silica-based materials and coatings .
Comparison with Similar Compounds
Tetraisopropyl orthosilicate is similar to other orthosilicates, such as tetraethyl orthosilicate, tetramethyl orthosilicate, and tetrapropyl orthosilicate.
Tetraethyl orthosilicate (C8H20O4Si): Used in similar applications but has different reactivity and solubility properties.
Tetramethyl orthosilicate (C4H12O4Si): Known for its use in the sol-gel process and as a precursor for silicon dioxide.
Tetrapropyl orthosilicate (C12H28O4Si): Similar to this compound but with different alkyl groups, affecting its reactivity and applications
This compound is unique due to its specific alkyl groups, which influence its reactivity and suitability for certain applications, such as faster curing in coatings and enhanced biocompatibility in medical devices .
Properties
IUPAC Name |
tetrapropan-2-yl silicate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O4Si/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEKXCXHTXJYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](OC(C)C)(OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062100 | |
Record name | Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1992-48-9 | |
Record name | Tetraisopropoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1992-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraisopropoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001992489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraisopropoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(1-methylethyl) orthosilicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAISOPROPOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR8KE994HL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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